

DL-Normetanephrine hydrochloride solubility

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Compound of Interest

Compound Name: Normetanephrine hydrochloride

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An In-Depth Technical Guide to the Solubility of DL-Normetanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of DL-**Normetanephrine hydrochloride**, a critical metabolite of norepinephrine. Understanding its solubility is fundamental for a wide range of research applications, from developing analytical standards to formulating pharmaceutical preparations. This guide synthesizes available data on its solubility in various solvents, outlines standard experimental protocols for solubility determination, and illustrates relevant biochemical and experimental workflows.

Physicochemical Properties

- Chemical Name: DL- α -(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol hydrochloride
- Synonyms: (\pm)-Normetadrenaline hydrochloride, NMN hydrochloride
- Molecular Formula: $C_9H_{13}NO_3 \cdot HCl$ [1]
- Molecular Weight: 219.67 g/mol [1]
- Appearance: White to light brown solid powder [2][3]

Solubility Data

The solubility of DL-**Normetanephrine hydrochloride** has been reported in several common laboratory solvents. The data varies across different sources, which may be attributable to

differences in experimental conditions such as temperature, pH, and measurement technique. The following table summarizes the available quantitative solubility data.

Solvent/Medium	Temperature	pH	Solubility (mg/mL)	Source/Citation
Water	Not Specified	Not Specified	50	[1] [2] [3]
Water	Not Specified	Not Specified	17	[1]
Water	Not Specified	Not Specified	12 (clear solution)	[1]
Water	Warmed	Not Specified	2 (clear solution)	[1]
0.1 M Hydrochloric Acid	Not Specified	~1	22	[1]
Ethanol	Not Specified	Not Specified	5.3	[1]
DMSO	Not Specified	Not Specified	Soluble	[4]
Acetonitrile	Not Specified	Not Specified	Slightly Soluble	[4]

Note: The term "soluble" is qualitative. For quantitative applications, empirical determination is recommended. The variability in reported aqueous solubility highlights the importance of standardized protocols.

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Principle

An excess amount of the solid compound is added to a specific solvent or buffer. The mixture is agitated at a constant temperature until equilibrium is achieved, meaning the concentration of the dissolved solute in the solution is maximal and constant. The solid and liquid phases are

then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][8]

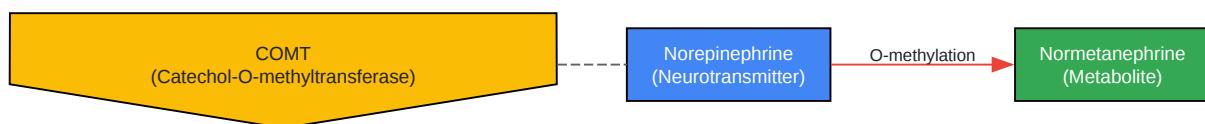
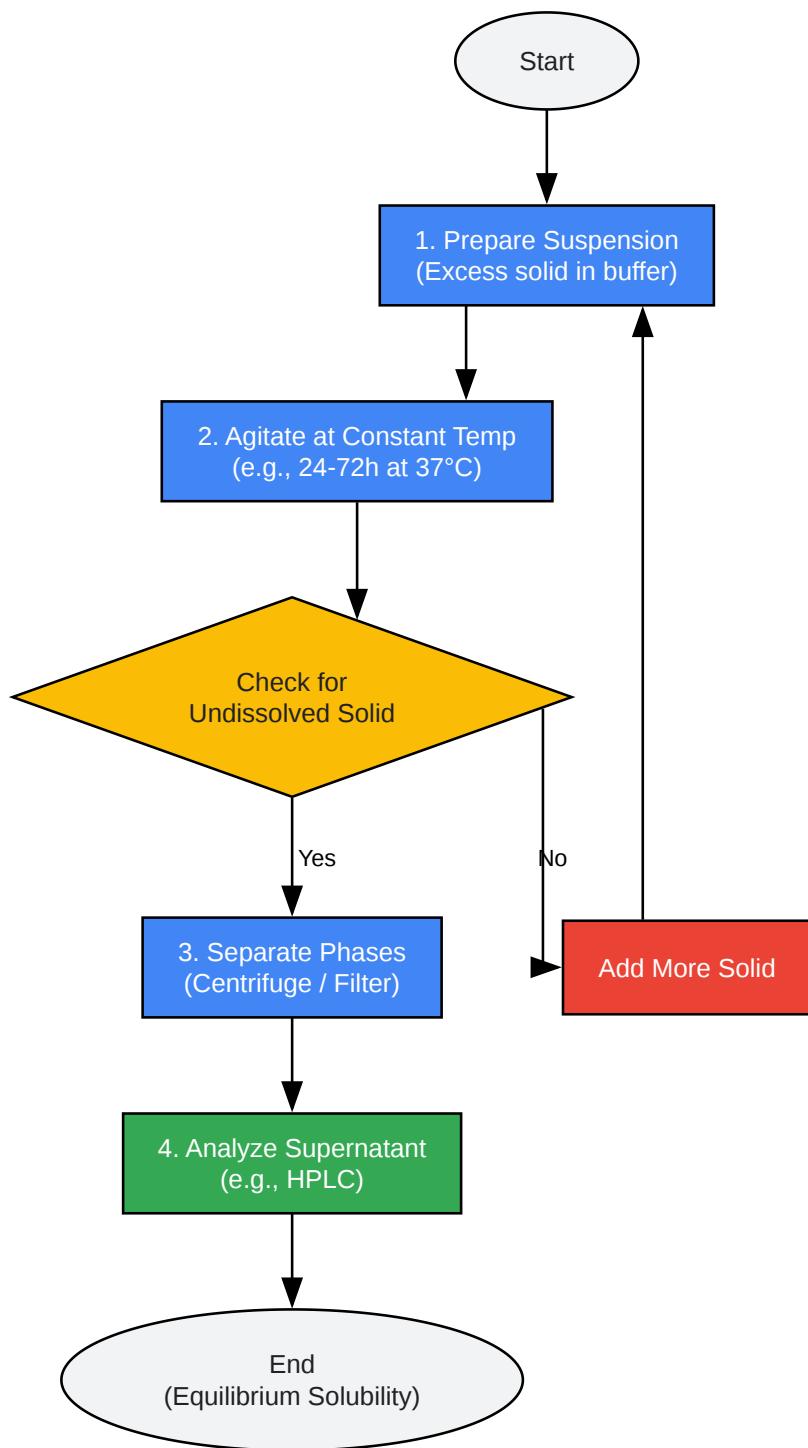
General Methodology

- Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8).[9] Pharmacopoeial buffers are recommended.[9]
- Addition of Compound: Add an excess amount of **DL-Normetanephrine hydrochloride** to a known volume of the prepared medium in a suitable vessel (e.g., a glass vial). It is crucial to ensure enough solid is present to maintain saturation throughout the experiment.[6]
- Equilibration: Seal the vessels and place them in a constant temperature shaker or agitator, typically set to 37 ± 1 °C for BCS studies.[8][9] The agitation time required to reach equilibrium should be determined through preliminary experiments but is often between 24 and 72 hours.
- Phase Separation: After equilibration, allow the suspension to settle.[5] Separate the undissolved solid from the supernatant by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the analyte.
- Sample Analysis: Accurately dilute the clear supernatant and determine the concentration of **DL-Normetanephrine hydrochloride** using a validated, stability-indicating analytical method, such as HPLC-UV.[6][8]
- Data Reporting: The experiment should be performed in triplicate for each condition, and the final solubility is reported as the mean concentration (e.g., in mg/mL).[9]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the saturation shake-flask method for determining equilibrium solubility.



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